molecular formula C20H28N2O2S B2997207 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448131-36-9

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No.: B2997207
CAS No.: 1448131-36-9
M. Wt: 360.52
InChI Key: YBDULPPTGKTGOZ-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a novel compound with a structure featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its high stability and unique spatial arrangement. The phenyl ring substituted with a methylthio group and a hydroxy-ethyl side chain confers additional chemical properties, making this compound a subject of interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves a multistep process:

  • Adamantan-1-amine Preparation: : This compound's synthesis often begins with the preparation of adamantan-1-amine through the amination of adamantane.

  • Urea Derivative Formation: : Reacting the adamantan-1-amine with isocyanates to form the urea derivative.

  • Phenyl Side Chain Attachment:

Industrial Production Methods

For industrial-scale production, the process typically involves:

  • High-Pressure Reactors: : To facilitate the incorporation of the phenyl side chain.

  • Continuous Flow Systems: : For the efficient production and isolation of the compound.

  • Catalysts: : Such as palladium or platinum-based catalysts to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various types of chemical reactions:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

  • Reduction: : The urea moiety can be reduced under catalytic hydrogenation conditions.

  • Substitution: : The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide, potassium permanganate.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Nucleophiles such as sodium azide or thiolates.

Major Products Formed

  • Oxidation: : Conversion to a ketone derivative.

  • Reduction: : Formation of amines or alcohol derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized in the formation of novel catalysts due to the stable adamantane framework.

  • Ligands: : Serves as ligands in coordination chemistry for metal complexes.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural rigidity and functional groups.

  • Receptor Binding: : Used in studies involving receptor-ligand interactions.

Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent in conditions requiring enzyme inhibition or receptor modulation.

  • Pharmacokinetics: : Studied for its unique absorption, distribution, metabolism, and excretion profile due to the adamantane moiety.

Industry

  • Material Science: : Explored for its potential in creating durable and stable materials.

  • Electronics: : Utilized in the development of novel electronic components due to its unique structure.

Mechanism of Action

The compound exerts its effects primarily through:

  • Enzyme Inhibition: : Binding to the active sites of enzymes, preventing substrate access and catalysis.

  • Receptor Interaction: : Modulating receptor activity by binding to specific sites, affecting signal transduction pathways.

Molecular Targets and Pathways

  • Proteases: : Inhibits proteases involved in various biological processes.

  • G-Protein Coupled Receptors (GPCRs): : Modulates GPCR activity, impacting downstream signaling pathways.

Comparison with Similar Compounds

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea stands out due to its unique combination of an adamantane core and functionalized phenyl ring. Similar compounds include:

  • 1-Adamantylurea: : Lacks the phenyl side chain, resulting in different chemical properties.

  • Phenylurea Derivatives: : Without the adamantane core, leading to lower stability and different reactivity.

These comparisons highlight the compound's unique structure and resulting versatility in applications.

There you have it. This compound is like an all-star player in the chemical world! How does it make you feel, diving into such detailed chemistry?

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-25-17-4-2-16(3-5-17)18(23)12-21-19(24)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18,23H,6-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDULPPTGKTGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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